

Evaluating the In Vivo Efficacy of Folate-PEG2-amine: A Comparative Guide

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Compound of Interest

Compound Name: Folate-PEG2-amine

Cat. No.: B8777857

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For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to cancer cells is a paramount goal in oncology research. One promising strategy involves leveraging the overexpression of folate receptors (FRs) on the surface of many tumor cells. **Folate-PEG2-amine** is a targeting ligand designed to exploit this pathway, enabling the selective delivery of conjugated drugs. This guide provides an objective in vivo comparison of Folate-PEG-amine-based systems with other folate-targeted alternatives, supported by experimental data, to aid researchers in the evaluation of this delivery platform.

Performance Comparison of Folate-Targeted Drug Delivery Systems

The in vivo efficacy of folate-targeted systems is determined by their ability to enhance drug accumulation in tumors while minimizing off-target toxicity. Below is a comparative summary of the performance of Folate-PEG-amine (represented by short-chain Folate-PEG conjugates), Folate-Liposomes, and Folate-Dendrimers.

Delivery System	Drug	Tumor Model	Key Efficacy Findings	Biodistribution Highlights	Toxicity Profile
Folate-PEG-5-FU	5-Fluorouracil	Murine Hepatic Cancer	Significantly smaller tumor volumes compared to free 5-FU after 15 days of treatment. [1]	Enhanced bioavailability and prolonged half-life in mice. [1]	Not explicitly detailed, but implied lower systemic toxicity than free drug.
Folate-PEG-TK (LPD)	HSV-1 Thymidine Kinase	Murine Breast Adenocarcinoma	Significant reduction in mean tumor volume (260.1 mm ³) compared to non-targeted LPD-PEG-TK (914.1 mm ³). Increased median survival from 25 to 31 days. [2]	1.6-fold enhancement of binding and internalization over non-targeted LPD-PEG formulations. [2]	Well-tolerated with no significant adverse effects reported in the study. [2]
Folate-Liposome-Doxorubicin	Doxorubicin	KB cell xenograft	Tumor size reduced by >40% with 10k PEG linker compared to 2k or 5k linkers.	Tumor accumulation significantly increased with longer PEG-linker length.	Liposomal formulations generally reduce the cardiotoxicity of doxorubicin.
Folate-Dendrimer-	Doxorubicin & siPLK1	KB cell xenograft	Significant antitumor	Enhanced cellular	Surface-modified

Doxorubicin/s
iPLK1

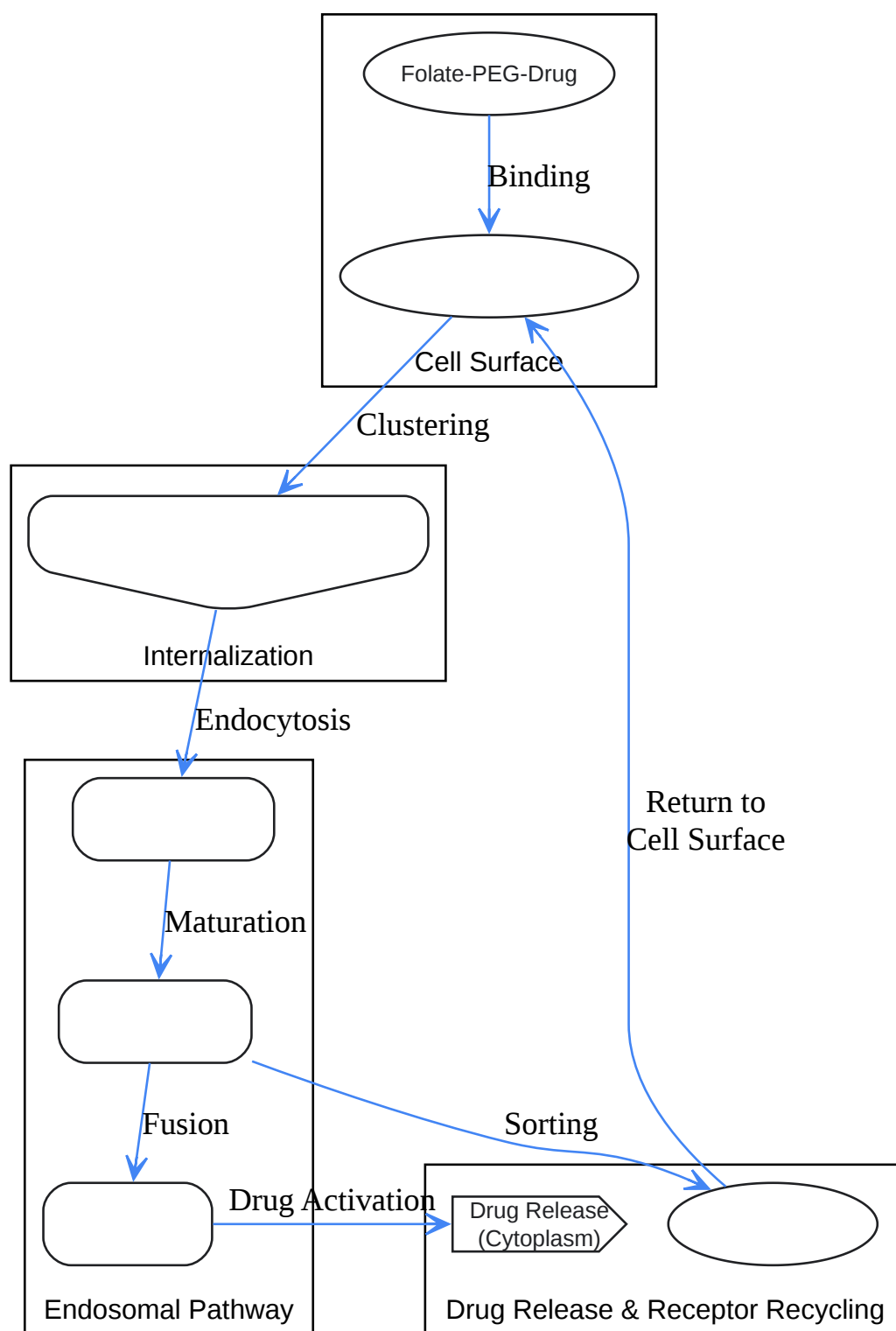
activity after
intravenous
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n.

accumulation
in FR- α -
overexpressi
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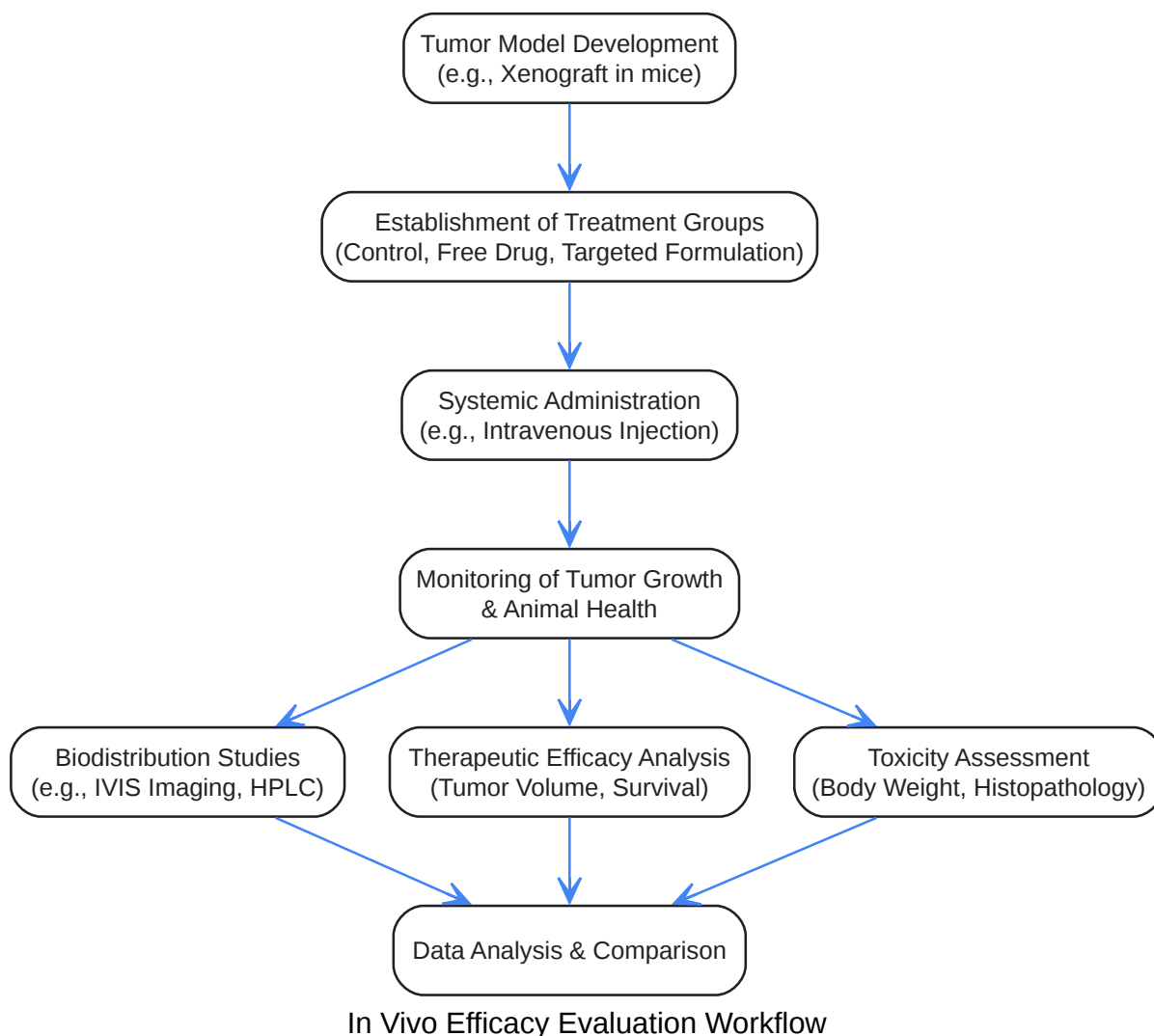
dendrimers
show
reduced
cytotoxicity
compared to
unmodified
dendrimers.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these systems, the following diagrams illustrate the folate receptor-mediated endocytosis pathway and a general in vivo experimental workflow.



Folate Receptor-Mediated Endocytosis Pathway



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References

- 1. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. In vivo efficacy of folate-targeted lipid-protamine-DNA (LPD-PEG-Folate) complexes in an immunocompetent syngeneic model for breast adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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